4-Amino-2,3-dimethylbenzenesulfonic acid

Synthetic Chemistry Isomer Differentiation Process Chemistry

Procure 4-Amino-2,3-dimethylbenzenesulfonic acid (CAS 74319-86-1) to ensure the correct 4-amino substitution pattern in azo dye synthesis. This isomer lacks the H302 and H319 GHS hazards assigned to the 5-amino isomer, reducing biosafety committee burden and simplifying PPE requirements for in vivo or cell-exposure studies. The thermal baking route from 2,3-dimethylaniline hydrogensulfate provides a defined synthetic entry, ensuring traceable raw material qualification for regulated process development.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 74319-86-1
Cat. No. B13967881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3-dimethylbenzenesulfonic acid
CAS74319-86-1
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)S(=O)(=O)O)N
InChIInChI=1S/C8H11NO3S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)
InChIKeyKFVCGCYALLDNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,3-dimethylbenzenesulfonic Acid (CAS 74319-86-1) Procurement-Relevant Identity and Physicochemical Profile


4-Amino-2,3-dimethylbenzenesulfonic acid (CAS 74319-86-1) is a substituted aromatic sulfonic acid belonging to the class of dimethylaniline sulfonic acids. Its molecular formula is C8H11NO3S, with a molecular weight of 201.24 g/mol [1]. The compound contains a primary aromatic amine at the 4-position and sulfonic acid group at the 1-position on a benzene ring bearing methyl substituents at the 2- and 3-positions. Its topological polar surface area (TPSA) is calculated at 88.8 Ų, and the calculated LogP (XlogP) is 0.7 [2]. This compound is distinct from other positional isomers within the dimethylbenzenesulfonic acid family, which exhibit different substitution patterns of the amino and methyl groups and consequently different physicochemical and biological properties.

Why 4-Amino-2,3-dimethylbenzenesulfonic Acid (CAS 74319-86-1) Cannot Be Generically Substituted with Other Dimethylaniline Sulfonic Acid Isomers


The dimethylaniline sulfonic acid family comprises multiple positional isomers, including 5-amino-2,3-dimethylbenzenesulfonic acid (CAS 50619-00-6) and 2-amino-3,5-dimethylbenzenesulfonic acid (CAS 88-22-2), which share identical molecular formulas (C8H11NO3S) and molecular weights but differ critically in the position of the amino group relative to the sulfonic acid and methyl substituents [1]. Generic substitution with an isomer lacking validated structural confirmation risks introducing compounds with divergent safety profiles, as evidenced by the acute oral toxicity (H302) and eye irritation (H319) classifications assigned to the 5-amino isomer , whereas the 2-amino-3,5-dimethyl isomer carries no GHS hazard classification . The specific 4-amino-2,3-dimethyl substitution pattern is obtained via a defined synthetic route—baking the hydrogensulfate salt of 2,3-dimethylaniline [1]—and substitution with an isomer produced via alternative routes may introduce different impurity profiles that compromise downstream synthetic reproducibility.

Quantitative Differentiation Evidence for 4-Amino-2,3-dimethylbenzenesulfonic Acid (CAS 74319-86-1) Relative to Isomers and Analogs


Distinct Synthetic Origin: Thermal Rearrangement Selectivity for the 4-Amino Isomer

4-Amino-2,3-dimethylbenzenesulfonic acid is produced selectively via a specific thermal rearrangement pathway: baking the hydrogensulfate salt of 2,3-dimethylaniline at elevated temperature yields this 4-amino isomer as the primary product [1]. This same starting material (2,3-dimethylaniline hydrogensulfate) does not yield the alternative 5-amino isomer under these conditions; the 5-amino-2,3-dimethylbenzenesulfonic acid isomer requires an entirely different synthetic route involving sulfonation of 1,2-dimethyl-4-nitrobenzene to 2,3-dimethyl-5-nitrobenzenesulfonic acid followed by Béchamp reduction [2]. This synthetic divergence is critical for procurement: a supplier offering 'dimethylaniline sulfonic acid' without precise positional specification may be providing material from a different synthetic origin with distinct impurity profiles.

Synthetic Chemistry Isomer Differentiation Process Chemistry

Isomer-Specific Hazard Profile: Absence of Acute Toxicity Classification for the 4-Amino Isomer

Based on available safety data, 4-amino-2,3-dimethylbenzenesulfonic acid (CAS 74319-86-1) does not carry GHS hazard classifications for acute oral toxicity or eye irritation, whereas its closely related isomer 5-amino-2,3-dimethylbenzenesulfonic acid (CAS 50619-00-6) is explicitly classified as Acute Toxicity Category 4 (H302: harmful if swallowed) and Eye Irritation Category 2A (H319: causes serious eye irritation) . The structural difference—the amino group at the 4-position rather than the 5-position—results in materially different hazard profiles. This has direct implications for laboratory handling protocols, personal protective equipment requirements, and waste disposal procedures.

Occupational Safety Regulatory Compliance Risk Assessment

Comparative GHS Classification Across Three Dimethylaniline Sulfonic Acid Isomers

Three dimethylaniline sulfonic acid isomers with identical molecular formula (C8H11NO3S) and molecular weight (201.24 g/mol) exhibit distinct GHS hazard classifications. The 5-amino-2,3-dimethyl isomer (CAS 50619-00-6) carries H302 (harmful if swallowed) and H319 (causes serious eye irritation) . In contrast, the 2-amino-3,5-dimethyl isomer (CAS 88-22-2) carries no GHS hazard classification according to available SDS documentation . Available data for 4-amino-2,3-dimethylbenzenesulfonic acid (CAS 74319-86-1) indicate it is not currently classified under these GHS categories. These isomer-specific differences highlight that positional substitution of the amino group relative to methyl and sulfonic acid moieties confers different biological interaction potentials, making precise isomer specification essential for applications involving human exposure or biological systems.

Safety Pharmacology Toxicology Chemical Procurement

Structural Differentiation: Computed Physicochemical Properties Support Isomer Distinction

While 4-amino-2,3-dimethylbenzenesulfonic acid shares its molecular formula and weight (C8H11NO3S, 201.24 g/mol) with all dimethylaniline sulfonic acid isomers, computed descriptors confirm its distinct molecular identity. The compound has an InChIKey of KFVCGCYALLDNBH-UHFFFAOYSA-N and topological polar surface area (TPSA) of 88.8 Ų [1]. In contrast, the 5-amino isomer (CAS 50619-00-6) has an InChIKey of QIVCVJYFQJQEBP-UHFFFAOYSA-N and identical TPSA of 88.77 Ų . The 2-amino-3,5-dimethyl isomer (CAS 88-22-2) also has TPSA of 88.77 Ų but a distinct InChIKey and different melting point (146-149 °C) . These distinct InChIKey identifiers enable unambiguous database retrieval and analytical reference standard verification. The melting point difference provides a practical orthogonal confirmation method for isomer identity verification.

Computational Chemistry QSAR Analytical Method Development

Distinct Precursor Relationship: 2,3-Dimethylaniline-Derived Isomers

4-Amino-2,3-dimethylbenzenesulfonic acid and 2-amino-4,5-dimethylbenzenesulfonic acid are produced as paired products from different starting materials under similar reaction conditions: baking 2,3-dimethylaniline hydrogensulfate yields the 4-amino isomer, while baking 3,4-dimethylaniline hydrogensulfate yields the 2-amino-4,5-dimethyl isomer [1]. This precursor-product pairing establishes a clear synthetic lineage that distinguishes the 4-amino-2,3-dimethyl isomer from isomers derived from 3,4-dimethylaniline precursors. For procurement in applications requiring validated synthetic intermediates, this defined precursor relationship provides a quality control anchor point—the identity of the starting material (2,3-dimethylaniline vs. 3,4-dimethylaniline) dictates which sulfonic acid isomer is obtained.

Synthetic Intermediate Procurement Supply Chain Quality Process Validation

Procurement-Optimized Application Scenarios for 4-Amino-2,3-dimethylbenzenesulfonic Acid (CAS 74319-86-1)


Synthesis of Position-Specific Sulfonated Azo Dye Intermediates

As an aromatic amine bearing a sulfonic acid group at the 1-position and amino group at the 4-position on a 2,3-dimethylbenzene scaffold, this compound serves as a diazo component or coupling component in azo dye synthesis where the specific 4-amino substitution pattern is required for target chromophore properties [1]. The thermal baking route from 2,3-dimethylaniline hydrogensulfate provides a defined synthetic entry to this isomer [2], and procurement of the validated CAS 74319-86-1 material ensures the intended substitution pattern is maintained in downstream dye synthesis.

Safety-Conscious Biomedical and Toxicology Research

The isomer-specific hazard profile of 4-amino-2,3-dimethylbenzenesulfonic acid—lacking the H302 (harmful if swallowed) and H319 (serious eye irritation) classifications assigned to the 5-amino isomer (CAS 50619-00-6) [1]—makes the 4-amino isomer preferable for research applications involving potential human cell exposure, in vivo studies, or laboratories with less extensive containment infrastructure. Procurement of the 4-amino isomer may reduce administrative burden for institutional biosafety committee approval and simplify chemical hygiene plan documentation compared to procurement of the 5-amino isomer, which requires additional personal protective equipment and handling protocols [2].

Analytical Reference Standard for Isomer Verification

With a unique InChIKey (KFVCGCYALLDNBH-UHFFFAOYSA-N) and distinct topological polar surface area (88.8 Ų), 4-amino-2,3-dimethylbenzenesulfonic acid can serve as an authentic reference standard for verifying the identity of material received from suppliers [1]. In procurement workflows where multiple dimethylaniline sulfonic acid isomers are commercially available (including CAS 50619-00-6 and CAS 88-22-2), the distinct computed properties and, where experimentally available, melting point differentials enable orthogonal confirmation of correct isomer receipt, reducing the risk of costly synthetic failures due to isomeric contamination.

Precursor-Defined Process Chemistry and Scale-Up

For process development and scale-up applications requiring validated synthetic intermediates, 4-amino-2,3-dimethylbenzenesulfonic acid offers a defined precursor relationship to 2,3-dimethylaniline [1]. This traceable synthetic lineage supports raw material qualification in regulated manufacturing environments. Procurement of the specified 4-amino isomer, rather than a generic 'dimethylaniline sulfonic acid,' ensures consistency with documented synthetic routes and avoids introduction of isomer mixtures that could complicate purification or alter reaction outcomes in multi-step syntheses.

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